

Comparative Guide: Binding Affinity of Quinoline-Based Carboxylic Acids

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Compound of Interest

Compound Name: 2-(Quinolin-8-yloxy)nicotinic acid

CAS No.: 1010909-17-7

Cat. No.: B2945526

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Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry.[1][2] However, the position of the carboxylic acid moiety—specifically at the C2 versus C4 position—dramatically alters the electronic landscape, solubility profile, and, most critically, the binding affinity to biological targets.

This guide objectively compares Quinoline-4-Carboxylic Acids (often acting as bioisosteres for phosphate groups or targeting DHODH) against Quinoline-2-Carboxylic Acids (common in metalloenzyme inhibition and NMDA receptor modulation). We move beyond simple

values to analyze the thermodynamic drivers (

vs.

) and kinetic profiles that define "affinity" in a drug development context.[3]

Part 1: Structural & Mechanistic Basis of Binding

To optimize binding affinity, one must understand the distinct interaction modes dictated by the carboxylic acid position relative to the quinoline nitrogen.

Quinoline-4-Carboxylic Acids (The "Brequinar" Scaffold) [4][5]

- Primary Interaction: The C4-carboxylate often mimics a phosphate group or forms a critical salt bridge with positively charged residues (e.g., Arginine) deep within a hydrophobic pocket.
- Electronic Effect: The carboxyl group at C4 is para-like to the nitrogen, creating a strong dipole.
- Key Target Class: Dihydroorotate Dehydrogenase (DHODH) – essential for de novo pyrimidine biosynthesis.[1][4][5][6]
- Binding Driver: Typically Enthalpy-driven () due to specific electrostatic interactions (salt bridges) and hydrogen bonding.

Quinoline-2-Carboxylic Acids (The "Kynurenic" Scaffold) [7]

- Primary Interaction: The C2-carboxylate is adjacent to the quinoline nitrogen. This proximity creates a "pincer" motif ideal for metal chelation (e.g., ,) or bidentate hydrogen bonding.
- Electronic Effect: Strong inductive withdrawal from the ring nitrogen; potential for zwitterionic character at physiological pH.
- Key Target Class: Metalloenzymes (e.g., -glucosidase), NMDA receptors (Glycine site), and GPR35.
- Binding Driver: Often Entropy-driven (

) if the binding involves displacing ordered water molecules from a metal center.

Part 2: Experimental Methodologies (Self-Validating Protocols)

As a senior scientist, I rely on orthogonal validation. A low

(high affinity) measured by one method must be validated by another to rule out artifacts like aggregation.

Protocol A: Isothermal Titration Calorimetry (ITC)

The Gold Standard for Thermodynamics.[7]

Objective: Determine stoichiometry (

), Enthalpy (

), and Affinity (

) in a single experiment.

- Sample Preparation (Critical):
 - Dialysis: Both protein (Target) and Ligand (Quinoline) must be in the exact same buffer to prevent heat of dilution artifacts.
 - Concentration: Target protein in cell: 10–50
. Ligand in syringe: 10–20x cell concentration (e.g., 500
).
 - Solubility Check: Quinoline-carboxylic acids can be sparingly soluble at low pH. Maintain pH > 6.5 or use matched DMSO concentrations (max 2-5%) in both cell and syringe.
- Execution:
 - Instrument: MicroCal PEAQ-ITC or VP-ITC.

- Settings: 25°C, Reference Power 10

, Stirring 750 rpm.
- Titration: 1 initial injection of 0.4

(discard data), followed by 18 injections of 2

.
- Data Analysis:
 - Fit to a One-Set-of-Sites model.[8]
 - Validation Check: If

, the protein may be inactive or the concentration determination is flawed.

Protocol B: Surface Plasmon Resonance (SPR)

The Standard for Kinetics (

).

Objective: Differentiate between "fast-on/fast-off" and "slow-tight" binding.

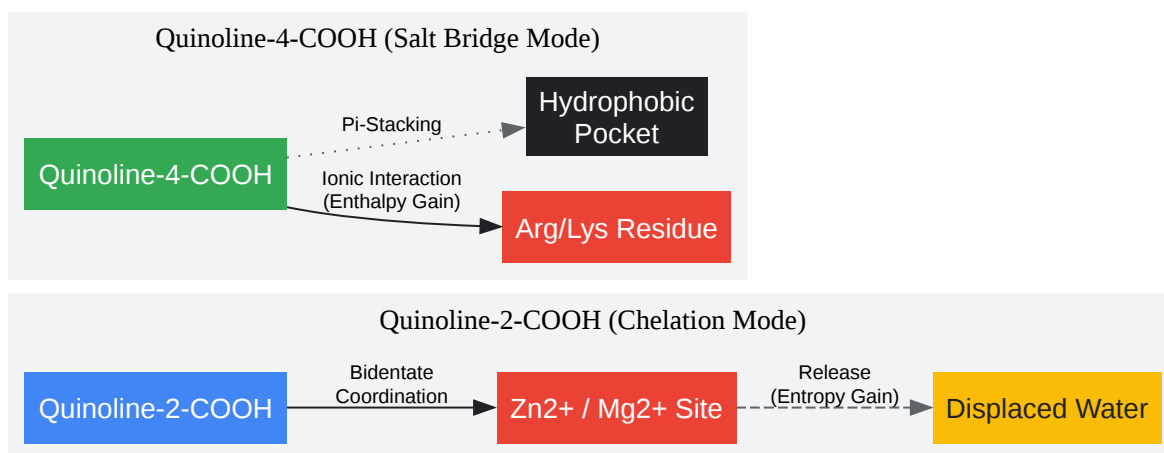
- Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip to avoid amine-coupling interference near the active site.
- Running Buffer: HBS-EP+ (HEPES, NaCl, EDTA, P20). Note: EDTA is crucial to strip adventitious metals unless the target is a metalloenzyme.
- Cycle: Inject quinoline analytes (0.1x to 10x estimated

) for 60s (association) followed by 120s buffer flow (dissociation).

Part 3: Mandatory Visualization

Diagram 1: Comparative Binding Modes

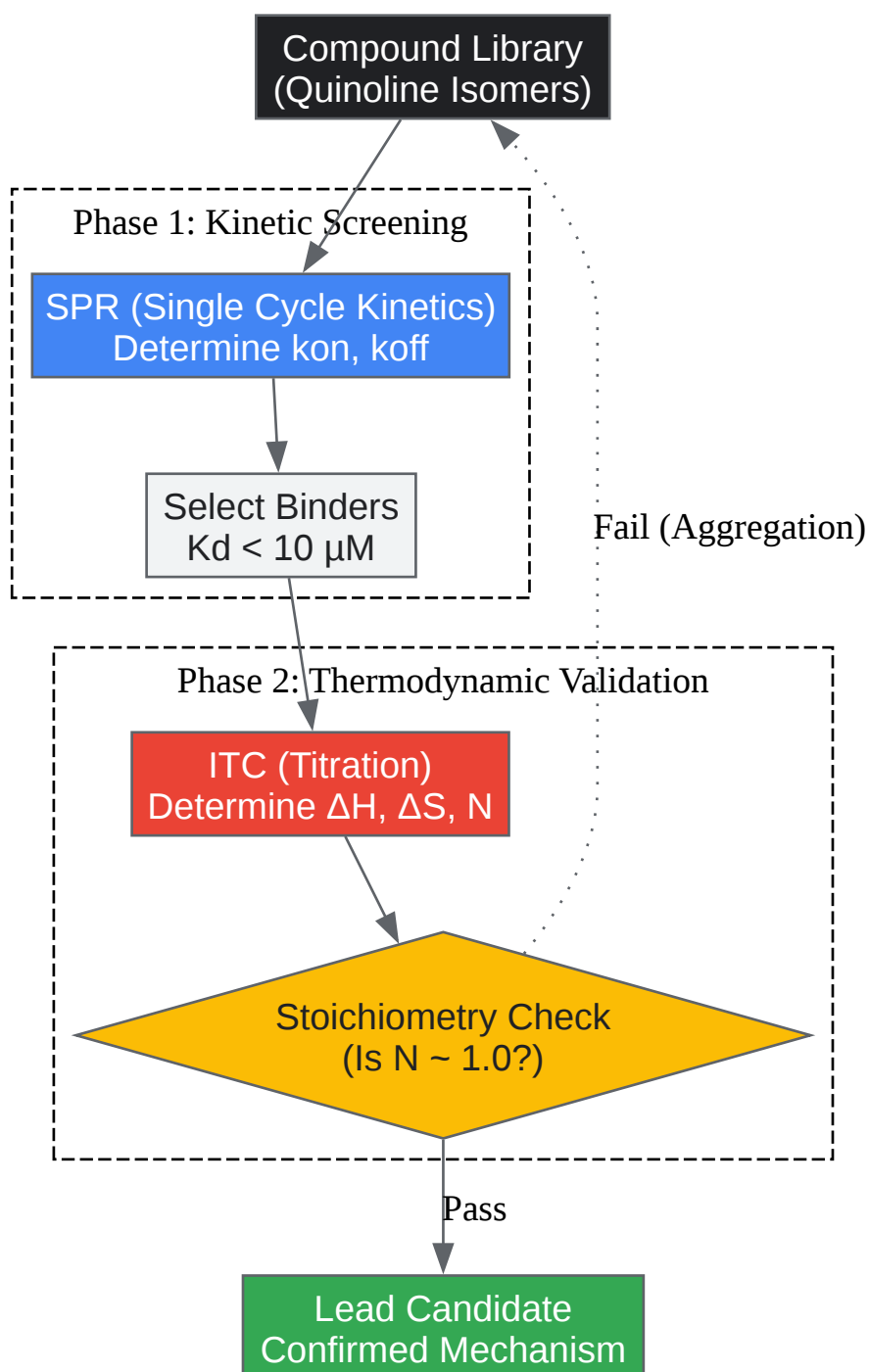
This diagram contrasts the chelation mode of C2-isomers vs. the salt-bridge mode of C4-isomers.



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Caption: Figure 1: Mechanistic divergence. C2-isomers favor metal chelation (entropy), while C4-isomers target cationic residues (enthalpy).

Diagram 2: Experimental Workflow for Affinity Validation



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Caption: Figure 2: The "Funnel" approach. High-throughput kinetics (SPR) must be validated by thermodynamics (ITC) to confirm specific binding.

Part 4: Comparative Performance Data

The following data aggregates trends from DHODH inhibition (C4-target) and Metalloenzyme inhibition (C2-target) studies.

Table 1: Structure-Activity Relationship (SAR) Trends

Feature	Quinoline-4-COOH	Quinoline-2-COOH	Impact on Affinity
pKa (COOH)	~4.5 - 5.0	~2.5 - 3.0	C2 is more acidic (zwitterionic); affects solubility and membrane permeability.
Binding Mode	Salt Bridge (Electrostatic)	Chelation / H-Bond Network	C4 binds deep pockets; C2 binds surface metals or solvent-exposed sites.
Substitution	Bulky C2-group enhances DHODH affinity	C4-OH often required for antibacterial	Steric clashes at C2 abolish C4-isomer activity in some pockets.
Thermodynamics	High Enthalpy ()	High Entropy ()	C4 is "lock and key"; C2 is "solvent displacement".

Table 2: Representative Affinity Data (DHODH Inhibition Model)

Data synthesized from Brequinar analogue studies [1][2].

Compound Class	Substituent (C2 Position)	Target	<i>I</i>	Thermodynamic Signature
Quinoline-4-COOH	Phenyl (Biphenyl)	Human DHODH	~10 - 50 nM	Strong Enthalpic driver
Quinoline-4-COOH	Methyl (Small)	Human DHODH	> 10	Weak binding (Loss of hydrophobic contact)
Quinoline-2-COOH	Phenyl	Human DHODH	> 100	Inactive (Wrong geometry for salt bridge)
Quinoline-2-COOH	(None)	-Glucosidase	~60	Chelation dependent [5]

Part 5: Expert Insights & Troubleshooting

1. The Solubility Trap: Quinoline carboxylic acids are notorious for "brick-dust" insolubility.

- Issue: In SPR, you see a "square wave" response that doesn't return to baseline. This is non-specific binding or precipitation.
- Solution: Add 0.05% Tween-20 to the running buffer and ensure the DMSO concentration is exactly matched (to 0.1%) between the running buffer and the sample injection.

2. The "Quinolone" Confusion: Do not confuse Quinoline-4-carboxylic acids with Fluoroquinolones (e.g., Ciprofloxacin).

- Fluoroquinolones are 4-quinolone-3-carboxylic acids. They require the 3-COOH and 4-Keto group for the magnesium water bridge to DNA gyrase.
- Removing the 3-COOH or moving it to position 4 abolishes antibacterial activity but may open activity against eukaryotic dehydrogenases [3].

3. Metal Contamination: When testing Quinoline-2-COOH derivatives, trace metals in your buffer (from glassware or low-grade salts) can pre-chelate your compound, leading to false negatives. Always use trace-metal grade reagents and EDTA-free buffers if the target is not a metalloprotein.

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